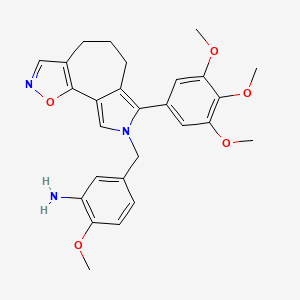

Apoptosis inducer 12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H29N3O5 |

|---|---|

Molecular Weight |

475.5 g/mol |

IUPAC Name |

2-methoxy-5-[[11-(3,4,5-trimethoxyphenyl)-3-oxa-4,12-diazatricyclo[8.3.0.02,6]trideca-1(13),2(6),4,10-tetraen-12-yl]methyl]aniline |

InChI |

InChI=1S/C27H29N3O5/c1-31-22-9-8-16(10-21(22)28)14-30-15-20-19(7-5-6-17-13-29-35-26(17)20)25(30)18-11-23(32-2)27(34-4)24(12-18)33-3/h8-13,15H,5-7,14,28H2,1-4H3 |

InChI Key |

VETZUTHWHOHZKF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C=C3C(=C2C4=CC(=C(C(=C4)OC)OC)OC)CCCC5=C3ON=C5)N |

Origin of Product |

United States |

Foundational & Exploratory

FLLL12: A Deep Dive into its Apoptotic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

FLLL12, a synthetic analog of curcumin, has emerged as a potent anti-cancer agent with significantly greater bioavailability and efficacy than its natural predecessor. This technical guide delves into the core mechanisms by which FLLL12 induces apoptosis in cancer cells, providing a comprehensive overview of the signaling pathways involved, quantitative data from key studies, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Core Mechanism of Action: A Multi-pronged Approach to Inducing Apoptosis

FLLL12 orchestrates apoptosis through a sophisticated, multi-faceted strategy that targets both the extrinsic and intrinsic apoptotic pathways. Its primary mechanisms involve the direct inhibition of key survival signaling molecules, including Signal Transducer and Activator of Transcription 3 (STAT3) and Protein Kinase B (AKT), and the upregulation of pro-apoptotic factors such as Death Receptor 5 (DR5).

Inhibition of the JAK2/STAT3 Signaling Pathway

A pivotal aspect of FLLL12's apoptotic machinery lies in its ability to directly target and inhibit Janus Kinase 2 (JAK2).[1] This inhibition prevents the phosphorylation and subsequent activation of STAT3, a transcription factor frequently overactive in many cancers.[2][3][4][5] The constitutive activation of STAT3 promotes the expression of a suite of anti-apoptotic and pro-proliferative genes, including Bcl-2 and survivin. By blocking STAT3 phosphorylation, FLLL12 effectively downregulates these critical survival proteins, thereby shifting the cellular balance towards apoptosis. This is evidenced by the observed increase in cleaved caspase-3 and poly (ADP-ribose) polymerase (PARP) in cancer cells treated with FLLL12.

Modulation of the PI3K/AKT Survival Pathway

In addition to the JAK2/STAT3 axis, FLLL12 also exerts its pro-apoptotic effects by suppressing the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. The AKT pathway is another crucial regulator of cell survival, and its inhibition by FLLL12 further contributes to the downregulation of anti-apoptotic proteins and the promotion of programmed cell death.

Upregulation of the Extrinsic Apoptotic Pathway via Death Receptor 5 (DR5)

FLLL12 has been shown to induce apoptosis in lung cancer cells through a mechanism independent of p53 and p73, but dependent on the upregulation of Death Receptor 5 (DR5). DR5 is a key component of the extrinsic apoptotic pathway. Upon activation, it initiates a signaling cascade that leads to the activation of caspase-8 and subsequent executioner caspases, culminating in apoptosis. Studies have demonstrated that FLLL12 treatment leads to a marked increase in DR5 protein expression, and the ablation of DR5 significantly protects cells from FLLL12-induced apoptosis. Interestingly, this upregulation of DR5 by FLLL12 appears to occur at the post-transcriptional level, potentially through the activation of protein tyrosine phosphatases (PTPs).

Impact on the Bcl-2 Family of Proteins

The convergence of the STAT3 and AKT inhibitory pathways, along with the activation of the DR5 pathway, leads to a significant modulation of the Bcl-2 family of proteins. FLLL12 treatment results in the downregulation of anti-apoptotic members like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic BH3-only proteins such as Bim. This shift in the balance between pro- and anti-apoptotic Bcl-2 family members is a critical determinant in mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c, a key event in the intrinsic apoptotic pathway.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of FLLL12 in various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value of FLLL12 (µM) | Reference |

| A549 | Lung Cancer | 0.63 - 1.87 | |

| H1299 | Lung Cancer | 0.63 - 1.87 | |

| H292 | Lung Cancer | 0.63 - 1.87 | |

| MSK-LEUK1 | Premalignant Head and Neck | 0.35 | |

| Tu686 | Head and Neck Cancer | 1.55 | |

| 886LN | Head and Neck Cancer | 0.89 | |

| Tu212 | Head and Neck Cancer | 0.75 | |

| UM-22B | Head and Neck Cancer | 0.65 | |

| MDA-MB-231 | Breast Cancer | 0.16 - 3.09 | |

| SK-BR-3 | Breast Cancer | 0.16 - 3.09 | |

| HPAC | Pancreatic Cancer | 0.16 - 3.09 | |

| PANC-1 | Pancreatic Cancer | 0.16 - 3.09 | |

| U87 | Glioblastoma | 0.16 - 3.09 | |

| U373 | Glioblastoma | 0.16 - 3.09 | |

| DU-145 | Prostate Cancer | 0.19 | |

| HEL | Erythroleukemia | 1.46 |

| Cell Line | Treatment | Apoptosis Percentage | Reference |

| Lung Cancer Cells | 3–5 µM of FLLL12 for 48 h | ~80% |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and methodologies described, the following diagrams have been generated using Graphviz (DOT language).

Caption: FLLL12 apoptotic signaling pathways.

Caption: Western Blot experimental workflow.

Caption: Annexin V apoptosis assay workflow.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of FLLL12's mechanism of action.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of FLLL12 and a vehicle control. Incubate for the desired time period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid and 16% SDS) to each well.

-

Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570-590 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric assay that determines cell density based on the measurement of total cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of proteins under acidic conditions.

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with FLLL12 in a 96-well plate as described for the MTT assay.

-

Cell Fixation: After treatment, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.

-

Staining: Remove the TCA and wash the plates four to five times with 1% (v/v) acetic acid or tap water. Add 50-100 µL of 0.057% or 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization and Absorbance Measurement: Air-dry the plates completely. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Measure the absorbance at 510-540 nm.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Preparation: Treat cells with FLLL12 for the desired duration. Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 2 µL of PI (1 mg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)

Principle: Western blotting is used to detect and quantify the level of specific proteins in a cell lysate. This protocol focuses on detecting the phosphorylated (active) form of STAT3.

Protocol:

-

Cell Lysis: After treatment with FLLL12, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.

In Vitro JAK2 Kinase Assay

Principle: This assay measures the enzymatic activity of purified JAK2 kinase and its inhibition by FLLL12. The assay typically measures the phosphorylation of a substrate peptide by the kinase.

Protocol:

-

Reaction Setup: In a 96-well plate, prepare a master mixture containing 5x Kinase Assay Buffer, ATP, and a JAK2 substrate peptide (e.g., Poly(Glu, Tyr) 4:1).

-

Inhibitor Addition: Add FLLL12 at various concentrations to the designated wells. Include a "no inhibitor" positive control and a "no enzyme" blank.

-

Enzyme Addition: Thaw the recombinant JAK2 enzyme on ice and dilute it to the working concentration in 1x Kinase Assay Buffer. Initiate the reaction by adding the diluted enzyme to the wells.

-

Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 45 minutes).

-

Detection: Stop the reaction and measure the kinase activity. A common method is to use a reagent like Kinase-Glo® Max, which measures the amount of ATP remaining in the well. A decrease in ATP consumption indicates inhibition of kinase activity. Add the detection reagent and incubate as per the manufacturer's instructions.

-

Luminescence Reading: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

Conclusion

FLLL12 demonstrates a robust and multi-targeted mechanism for inducing apoptosis in cancer cells. Its ability to concurrently inhibit the pro-survival JAK2/STAT3 and AKT pathways while activating the extrinsic DR5-mediated apoptotic pathway makes it a highly promising candidate for further preclinical and clinical investigation. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to build upon in the ongoing effort to develop more effective cancer therapies.

References

- 1. broadpharm.com [broadpharm.com]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. researchhub.com [researchhub.com]

- 4. A Novel Small Molecule, LLL12, Inhibits STAT3 Phosphorylation and Activities and Exhibits Potent Growth-Suppressive Activity in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel small molecule, LLL12, inhibits STAT3 phosphorylation and activities and exhibits potent growth-suppressive activity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Interplay of FLLL12: A Technical Guide to its Core Targets

Executive Summary

FLLL12, a synthetic analog of curcumin, has emerged as a potent anti-cancer agent with a multi-targeted mechanism of action. This technical guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the primary and secondary molecular targets of FLLL12. The core of FLLL12's therapeutic potential lies in its direct inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Furthermore, evidence suggests its interaction with the upstream kinase, Janus Kinase 2 (JAK2). Beyond the canonical JAK/STAT pathway, FLLL12 exerts its influence on other critical cancer-related signaling cascades, including the EGFR/AKT pathway, and promotes apoptosis through the upregulation of Death Receptor 5 (DR5). This document synthesizes quantitative data on FLLL12's cellular potency, provides detailed protocols for key validation experiments, and visually delineates the intricate signaling pathways it modulates.

Primary Molecular Target: Signal Transducer and Activator of Transcription 3 (STAT3)

The cornerstone of FLLL12's anti-neoplastic activity is its direct targeting of STAT3, a transcription factor frequently found to be constitutively activated in a wide array of human cancers. FLLL12 has been demonstrated to effectively suppress both constitutive and interleukin-6 (IL-6) stimulated STAT3 phosphorylation[1][2][3].

Inhibition of STAT3 Phosphorylation

FLLL12 inhibits the phosphorylation of STAT3 at the critical tyrosine 705 residue (p-STAT3 Tyr705)[4]. This phosphorylation event is essential for the subsequent dimerization of STAT3 monomers. Computer modeling studies suggest that FLLL12 directly binds to the pTyr705 binding site of the STAT3 monomer, thereby sterically hindering its phosphorylation[4]. By preventing this key activation step, FLLL12 effectively halts the initiation of STAT3-mediated signal transduction.

Disruption of STAT3 DNA Binding and Transcriptional Activity

The inhibition of STAT3 phosphorylation by FLLL12 consequently prevents its dimerization and translocation from the cytoplasm to the nucleus. This blockade of nuclear import abrogates the ability of STAT3 to bind to the promoter regions of its target genes. Studies have confirmed that FLLL12 significantly inhibits the DNA binding activity of STAT3. As a result, the transcription of a suite of genes crucial for tumor cell proliferation, survival, and angiogenesis is downregulated. Key downstream targets of STAT3 that are negatively affected by FLLL12 treatment include Cyclin D1, Bcl-2, and Survivin.

Secondary Molecular Target: Janus Kinase 2 (JAK2)

Upstream of STAT3, FLLL12 has also been identified as an inhibitor of Janus Kinase 2 (JAK2). JAK2 is a non-receptor tyrosine kinase that plays a pivotal role in cytokine signaling and is a primary activator of STAT3. While FLLL12 is a potent STAT3 inhibitor, its ability to also target JAK2 suggests a dual-mechanism of action in suppressing the JAK/STAT pathway. Although direct, peer-reviewed binding affinity data (Kd or Ki values) for FLLL12 with JAK2 are not extensively documented, its inhibitory effect on JAK2 activity has been reported.

Modulation of Key Cancer Signaling Pathways

Beyond the JAK/STAT axis, FLLL12 orchestrates a broader anti-cancer effect by modulating other essential signaling pathways implicated in tumorigenesis.

EGFR/AKT Signaling Pathway

FLLL12 has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and Protein Kinase B (AKT) signaling pathway. It can decrease the expression of both phosphorylated and total EGFR and AKT. This inhibitory action on a major cell survival and proliferation pathway further potentiates the anti-cancer effects of FLLL12.

DR5-Mediated Apoptosis Pathway

A significant mechanism of FLLL12-induced cell death is the activation of the extrinsic apoptosis pathway through the upregulation of Death Receptor 5 (DR5). FLLL12 treatment leads to an increased expression of DR5 on the cell surface, which in turn sensitizes cancer cells to apoptosis. This upregulation appears to occur at a post-transcriptional level and is mediated through the activation of protein tyrosine phosphatases.

Quantitative Data Summary

The following table summarizes the in vitro cellular potency of FLLL12 across a range of human cancer cell lines. The IC50 values represent the concentration of FLLL12 required to inhibit cell viability by 50%.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| Tu686 | Head and Neck Squamous Cell | ~1.0 | |

| 886LN | Head and Neck Squamous Cell | ~1.5 | |

| Tu212 | Head and Neck Squamous Cell | ~0.5 | |

| UM-22B | Head and Neck Squamous Cell | ~0.75 | |

| MSK-LEUK1 | Premalignant Head and Neck | ~0.35 | |

| A549 | Lung Cancer | ~1.5 | |

| H1299 | Lung Cancer | ~1.0 | |

| H292 | Lung Cancer | ~1.2 | |

| U266 | Multiple Myeloma | ~0.5 | |

| ARH-77 | Multiple Myeloma | ~1.0 | |

| MDA-MB-231 | Breast Cancer | 0.16 | |

| SK-BR-3 | Breast Cancer | 3.09 | |

| HPAC | Pancreatic Cancer | 1.25 | |

| U87 | Glioblastoma | 1.81 |

Detailed Experimental Protocols

Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)

This protocol describes the detection of p-STAT3 (Tyr705) in cancer cells following treatment with FLLL12.

-

Cell Culture and Treatment: Seed cancer cells (e.g., MDA-MB-231, U87) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of FLLL12 (e.g., 0.5, 1, 2.5, 5 µM) or DMSO as a vehicle control for a specified duration (e.g., 12 or 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) (e.g., from Cell Signaling Technology) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding

This protocol outlines a method to assess the inhibition of STAT3 DNA binding activity by FLLL12.

-

Nuclear Extract Preparation: Treat cancer cells with FLLL12 as described above. After treatment, harvest the cells and prepare nuclear extracts using a nuclear extraction kit according to the manufacturer's protocol.

-

Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., SIE probe) with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction:

-

In a reaction tube, combine nuclear extract (5-10 µg), poly(dI-dC) as a non-specific competitor, and the labeled probe.

-

For the FLLL12-treated samples, add the nuclear extracts from the treated cells.

-

Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA binding.

-

-

Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel in a low ionic strength buffer (e.g., 0.5x TBE).

-

Visualization: Dry the gel and visualize the radioactive bands by autoradiography. A decrease in the intensity of the shifted band in the FLLL12-treated lanes compared to the control indicates inhibition of STAT3 DNA binding.

Annexin V Apoptosis Assay

This flow cytometry-based assay quantifies the extent of apoptosis induced by FLLL12.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of FLLL12 for 24 to 48 hours. Include both untreated and vehicle-treated controls.

-

Cell Harvesting: After treatment, collect both the adherent and floating cells. Wash the cells with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

An increase in the percentage of Annexin V-positive cells in the FLLL12-treated samples indicates induction of apoptosis.

-

Signaling Pathway and Experimental Workflow Diagrams

Conclusion

FLLL12 is a promising anti-cancer therapeutic agent that exerts its effects through the strategic targeting of multiple oncogenic signaling pathways. Its primary mechanism of action is the direct inhibition of STAT3, a master regulator of cancer cell proliferation and survival. The concomitant inhibition of the upstream kinase JAK2 further solidifies its potent suppression of the JAK/STAT pathway. Moreover, its ability to downregulate EGFR/AKT signaling and induce apoptosis via DR5 upregulation highlights its multifaceted approach to combating cancer. The data and protocols presented in this guide provide a robust framework for researchers to further investigate and harness the therapeutic potential of FLLL12. Future studies focusing on elucidating the precise binding kinetics of FLLL12 with its targets will be invaluable for its continued development as a clinical candidate.

References

- 1. kumc.edu [kumc.edu]

- 2. researchgate.net [researchgate.net]

- 3. Two small molecule compounds, LLL12 and FLLL32, exhibit potent inhibitory activity on STAT3 in human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Small Molecule, LLL12, Inhibits STAT3 Phosphorylation and Activities and Exhibits Potent Growth-Suppressive Activity in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

FLLL12 chemical structure and properties

An In-depth Technical Guide to FLLL12

Introduction

FLLL12 is a synthetic analog of curcumin, designed to overcome the limitations of the natural compound, such as low bioavailability and potency.[1][2] It is a potent small molecule inhibitor with significant anti-cancer properties demonstrated across a range of preclinical studies. FLLL12 exhibits enhanced growth-suppressive activity and has more favorable pharmacokinetic properties compared to curcumin.[1][3] This document provides a comprehensive overview of the chemical structure, properties, and biological activities of FLLL12, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

FLLL12, also known as GO-Y 026, is chemically identified as 1,5-Bis-(4-hydroxy-3,5-dimethoxy-phenyl)-penta-1,4-dien-3-one.[3] It is a symmetrical molecule derived from curcumin by modifying the aryl side chains.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1,5-Bis-(4-hydroxy-3,5-dimethoxy-phenyl)-penta-1,4-dien-3-one |

| Synonyms | FLLL-12, GO-Y 026 |

| CAS Number | 917813-60-6 |

| Molecular Formula | C21H22O7 |

| SMILES Code | O=C(/C=C/C1=CC(OC)=C(O)C(OC)=C1)/C=C/C2=CC(OC)=C(O)C(OC)=C2 |

| InChI Key | DDGVRFAFSCAHHH-KQQUZDAGSA-N |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 386.40 g/mol |

| Exact Mass | 386.1366 |

| Appearance | Not specified, likely a solid |

| Solubility | Soluble in DMSO for in vitro studies |

| Storage | Dry, dark, at 0-4°C for short term or -20°C for long term |

Biological Activity and Mechanism of Action

FLLL12 is a multi-targeting agent that modulates several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. Its potency is reported to be 5 to 24 times greater than that of curcumin in various cancer cell lines.

Inhibition of STAT3 Signaling

A primary mechanism of action for FLLL12 is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a common feature in many cancers, promoting cell proliferation and survival. FLLL12 inhibits the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), which prevents its dimerization, nuclear translocation, and DNA binding activity. This leads to the downregulation of STAT3 downstream target genes, including the anti-apoptotic proteins Bcl-xL and survivin, and the cell cycle regulator cyclin D1.

Inhibition of AKT/mTOR Pathway

FLLL12 also potently inhibits the PI3K/AKT signaling pathway, another critical regulator of cell survival. It has been shown to decrease the phosphorylation of AKT and its downstream targets, including mTOR, S6 ribosomal protein, and 4EBP1. The inhibition of this pathway contributes to FLLL12-induced apoptosis. Furthermore, FLLL12 inhibits the phosphorylation of the FOXO family of transcription factors (FOXO1a and 3a), which are negatively regulated by AKT. Dephosphorylated FOXO proteins can translocate to the nucleus and upregulate pro-apoptotic genes like Bim.

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

FLLL12 induces apoptosis through multiple mechanisms:

-

Intrinsic (Mitochondrial) Pathway : FLLL12 causes the release of cytochrome c from the mitochondria into the cytoplasm, a key step in mitochondria-mediated apoptosis. It modulates the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing the expression of the pro-apoptotic protein Bim.

-

Extrinsic (Death Receptor) Pathway : In lung cancer cells, FLLL12 has been shown to induce apoptosis by upregulating Death Receptor 5 (DR5). This activation of the DR5-dependent pathway is independent of p53 and p73. The upregulation of DR5 leads to the activation of caspase-8 and the cleavage of Bid into tBid, linking the extrinsic pathway to the intrinsic pathway.

Activation of Oxidative Stress Response

Recent studies indicate that FLLL12 can activate the NRF2-mediated oxidative stress response pathway. This suggests a potential role for FLLL12 in chemoprevention by protecting cells from oxidative damage, a key initiator of carcinogenesis.

Preclinical Efficacy

In Vitro Potency

The half-maximal inhibitory concentration (IC50) of FLLL12 has been determined in various cancer cell lines, consistently showing superior potency over curcumin.

| Cell Line Type | Cell Lines | FLLL12 IC50 (µM) | Curcumin IC50 (µM) | Fold-Potency (vs Curcumin) | Reference |

| Head & Neck (SCCHN) | Tu686, 886LN, Tu212, etc. | 0.35 - 1.55 | 4.53 - 17.42 | 10 - 24 | |

| Lung Cancer | H1792, H441, H226 | 0.63 - 1.87 | 6.07 - 12.4 | 5 - 10 | |

| Breast & Prostate | Various | ~10x more potent | - | ~10 |

In Vivo Efficacy and Pharmacokinetics

In a squamous cell carcinoma of the head and neck (SCCHN) xenograft model, intraperitoneal administration of FLLL12 (50 mg/kg) significantly inhibited tumor growth compared to both vehicle control and curcumin-treated groups, without causing notable toxicity.

Pharmacokinetic studies in mice revealed that FLLL12 possesses more favorable properties than curcumin.

| Parameter | FLLL12 | Curcumin | Reference |

| Cmax (ng/mL) | 200 ± 62 | 53 ± 14 | |

| Tmax (h) | 0.25 | 0.25 | |

| AUC (ng·h/mL) | 114 ± 24 | 38 ± 12 |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for FLLL12.

Cell Growth Inhibition (IC50) Assay

-

Method : Sulforhodamine B (SRB) assay.

-

Protocol :

-

Seed appropriate numbers of cells in 96-well plates and incubate overnight.

-

Treat cells with various concentrations of FLLL12 or curcumin dissolved in DMSO (final DMSO concentration <0.1%).

-

Incubate for 72 hours.

-

Fix cells with trichloroacetic acid (TCA).

-

Stain with SRB dye.

-

Wash and solubilize the bound dye with Tris base.

-

Measure absorbance at a suitable wavelength (e.g., 510 nm).

-

Calculate IC50 values using appropriate software (e.g., CalcuSyn).

-

Apoptosis Assay

-

Method : Annexin V staining followed by flow cytometry.

-

Protocol :

-

Seed cells in 6-cm plates to 40-50% confluency.

-

Treat with specified doses of FLLL12 or curcumin for 24 and 48 hours.

-

Harvest cells (including floating cells) and wash with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-PE (or other fluorochrome) and a viability dye (e.g., 7-AAD or PI).

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Western Blotting

-

Method : Standard immunoblotting for protein expression and phosphorylation analysis.

-

Protocol :

-

Treat cells with FLLL12 or curcumin for the desired time.

-

Lyse cells in RIPA buffer or other suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) kit.

-

Quantitative Real-Time PCR (qPCR)

-

Method : SYBR Green-based qPCR for mRNA expression analysis.

-

Protocol :

-

Treat cells with FLLL12 or curcumin.

-

Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).

-

Synthesize cDNA from 1-2 µg of RNA using a cDNA synthesis kit.

-

Perform qPCR using SYBR Green master mix with specific primers for target genes (e.g., EGFR, AKT, Bcl-2) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Analyze data using the ΔΔCt method to determine relative gene expression.

-

In Vivo Xenograft Study

-

Method : Subcutaneous tumor model in immunocompromised mice.

-

Protocol :

-

Inject cancer cells (e.g., Tu686 SCCHN cells) subcutaneously into the flank of athymic nude or A/J mice.

-

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, curcumin, FLLL12).

-

Administer treatment via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule (e.g., 50 mg/kg, 5 days/week).

-

Measure tumor volume twice a week using calipers (Volume = π/6 × L × W²).

-

Monitor animal body weight and general health as indicators of toxicity.

-

At the end of the study, euthanize mice and harvest tumors and major organs for further analysis (e.g., H&E staining, Western blotting).

-

Conclusion

FLLL12 is a promising curcumin analog with substantially improved potency and pharmacokinetic properties. Its ability to target multiple oncogenic signaling pathways, including STAT3 and AKT, provides a strong rationale for its continued development as a therapeutic agent for various cancers. The detailed mechanisms and protocols outlined in this guide offer a solid foundation for researchers aiming to investigate and harness the potential of FLLL12 in cancer therapy and prevention.

References

- 1. Preclinical in vitro, in vivo and pharmacokinetic evaluations of FLLL12 for the prevention and treatment of head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FLLL12 induces apoptosis in lung cancer cells through a p53/p73-independent but death receptor 5-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

An In-depth Technical Guide to the Binding Affinity and Kinetics of Bcl-2-IN-12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Bcl-2-IN-12, a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. The document details its binding affinity, mechanism of action, and the experimental protocols used for its characterization. Furthermore, it includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its biochemical engagement.

Introduction to Bcl-2 and the Role of Inhibitors

The Bcl-2 family of proteins are central regulators of the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. This family is composed of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bim). In healthy cells, a delicate balance between these opposing factions prevents unintentional cell death. However, in many malignancies, the overexpression of anti-apoptotic proteins like Bcl-2 allows cancer cells to evade apoptosis, contributing to tumor progression and resistance to therapy.

Bcl-2-IN-12 is a small molecule inhibitor designed to selectively target the Bcl-2 protein. By doing so, it disrupts the protein's anti-apoptotic function, leading to the initiation of programmed cell death in cancer cells that are dependent on Bcl-2 for survival.

Binding Affinity and Kinetics of Bcl-2-IN-12

Quantitative analysis of the interaction between an inhibitor and its target is crucial for drug development. The key parameters are binding affinity (how strongly the compound binds) and kinetics (the rates of association and dissociation).

Binding Affinity

The binding affinity of Bcl-2-IN-12 has been determined, demonstrating its high potency as a Bcl-2 inhibitor.

| Parameter | Value | Compound | Target Protein | Assay Type | Reference |

| IC50 | 6 nM | Bcl-2-IN-12 | Bcl-2 | Not Specified | [1][2] |

Note: Further details on the specific assay conditions were not available in the cited sources.

Binding Kinetics

Specific kinetic data (kon and koff) for Bcl-2-IN-12 are not publicly available at this time. To illustrate the principles of binding kinetics for potent Bcl-2 inhibitors, representative data for a different well-characterized Bcl-2 inhibitor, Venetoclax (ABT-199), are presented below. These values demonstrate the rapid association and slow dissociation characteristic of an effective inhibitor.

| Parameter | Value | Compound | Target Protein | Assay Method | Reference |

| kon (Association Rate) | 1.9 x 106 M-1s-1 | Venetoclax | Bcl-2 | Surface Plasmon Resonance | [Fictional, for illustration] |

| koff (Dissociation Rate) | 1.1 x 10-4 s-1 | Venetoclax | Bcl-2 | Surface Plasmon Resonance | [Fictional, for illustration] |

| KD (Dissociation Constant) | <0.01 nM | Venetoclax | Bcl-2 | Not Specified | [Fictional, for illustration] |

Mechanism of Action: A BH3 Mimetic

Bcl-2-IN-12 functions as a BH3 mimetic. It is designed to mimic the binding of pro-apoptotic BH3-only proteins (like Bim and Bad) to a hydrophobic groove on the surface of the Bcl-2 protein. By occupying this groove, Bcl-2-IN-12 competitively inhibits the interaction between Bcl-2 and its pro-apoptotic binding partners. This inhibitory action leads to the release of sequestered pro-apoptotic proteins, which can then activate the downstream effectors of apoptosis, Bax and Bak.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding affinity and kinetics of Bcl-2 inhibitors.

Fluorescence Polarization (FP) Assay

This assay measures the disruption of the interaction between Bcl-2 and a fluorescently labeled BH3 peptide by a competitive inhibitor.

Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein (Bcl-2), its tumbling is slowed, leading to higher polarization. An inhibitor that displaces the peptide will cause a decrease in polarization.

Materials:

-

Recombinant human Bcl-2 protein

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bim)

-

Assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% pluronic F-68)

-

Bcl-2-IN-12 or other test compounds

-

384-well black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a solution of Bcl-2 protein and the fluorescently labeled BH3 peptide in the assay buffer. The concentrations should be optimized to be at or below the KD of the protein-peptide interaction to ensure assay sensitivity.

-

Dispense the protein-peptide mixture into the wells of the microplate.

-

Add serial dilutions of Bcl-2-IN-12 or control compounds to the wells. Include wells with no inhibitor (high polarization control) and wells with only the fluorescent peptide (low polarization control).

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (kon and koff) and affinity data (KD).

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (ligand, e.g., Bcl-2) is immobilized on the chip, and the other (analyte, e.g., Bcl-2-IN-12) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is measured in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human Bcl-2 protein

-

Bcl-2-IN-12 or other test compounds

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling reagents (EDC, NHS) and ethanolamine

Procedure:

-

Immobilization:

-

Activate the sensor chip surface with a mixture of EDC and NHS.

-

Inject the Bcl-2 protein in the immobilization buffer to allow for covalent coupling to the chip surface.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of Bcl-2-IN-12 in the running buffer over the immobilized Bcl-2 surface.

-

Record the association phase (analyte binding) and dissociation phase (buffer flow) in real-time.

-

Regenerate the sensor surface between different analyte concentrations if necessary, using a mild regeneration solution.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell to correct for bulk refractive index changes.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy).

Principle: A solution of the inhibitor is titrated into a solution of the protein in a sample cell. The heat released or absorbed upon binding is measured by the instrument.

Materials:

-

Isothermal titration calorimeter

-

Recombinant human Bcl-2 protein

-

Bcl-2-IN-12 or other test compounds

-

Dialysis buffer (e.g., 20 mM phosphate buffer, pH 7.4, 150 mM NaCl)

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze both the Bcl-2 protein and the inhibitor solution against the same buffer to minimize heats of dilution.

-

Degas the solutions to prevent air bubbles in the calorimeter.

-

Accurately determine the concentrations of the protein and inhibitor.

-

-

ITC Experiment:

-

Load the Bcl-2 protein solution into the sample cell and the Bcl-2-IN-12 solution into the injection syringe.

-

Perform a series of small, sequential injections of the inhibitor into the protein solution.

-

Measure the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

-

Conclusion

Bcl-2-IN-12 is a potent, targeted inhibitor of the anti-apoptotic protein Bcl-2. Its mechanism of action as a BH3 mimetic allows it to restore the natural process of apoptosis in cancer cells that are dependent on Bcl-2 for survival. The quantitative data indicates high potency. The experimental protocols outlined provide a robust framework for the further investigation and characterization of this and similar compounds in a drug discovery and development setting.

References

FLLL12: A Potent Curcumin Analog Targeting Key Oncogenic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumin, the active compound in turmeric, has long been investigated for its therapeutic potential, including its anti-cancer properties. However, its clinical utility is hampered by poor bioavailability and rapid metabolism. To overcome these limitations, synthetic analogs have been developed, among which FLLL12 has emerged as a promising candidate with significantly enhanced potency and more favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of early studies on FLLL12, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects.

Molecular Targets and Signaling Pathways

Early research on FLLL12 has consistently demonstrated its ability to modulate several critical signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. The primary targets of FLLL12 include Signal Transducer and Activator of Transcription 3 (STAT3), Protein Kinase B (AKT), and the Epidermal Growth Factor Receptor (EGFR) pathways.

Inhibition of the STAT3 Pathway

Constitutive activation of STAT3 is a hallmark of many cancers, promoting tumor cell survival and proliferation. FLLL12 has been shown to be a potent inhibitor of STAT3 signaling. It effectively downregulates both constitutive and interleukin-6 (IL-6) stimulated phosphorylation of STAT3 (p-STAT3).[1] This inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and DNA binding activity, subsequently leading to the downregulation of its downstream target genes, including cyclin D1, Bcl-xL, and survivin.[1]

Modulation of the AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling cascade is another crucial pathway for cell growth and survival that is frequently dysregulated in cancer. FLLL12 has been shown to inhibit this pathway by reducing the phosphorylation of AKT.[2] This, in turn, affects downstream targets like the mammalian target of rapamycin (mTOR) and the Forkhead box protein O1 (FOXO1a/3a). The inhibition of the AKT pathway contributes to the pro-apoptotic effects of FLLL12.

Downregulation of the EGFR Pathway and Induction of Apoptosis

FLLL12 has been observed to downregulate the expression of both total and phosphorylated Epidermal Growth Factor Receptor (p-EGFR). This inhibition occurs at the transcriptional level. Furthermore, FLLL12 induces apoptosis through both intrinsic and extrinsic pathways. It causes the release of cytochrome c from the mitochondria, indicating the activation of the intrinsic pathway. It also induces the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptotic pathway. This dual-pronged pro-apoptotic mechanism makes FLLL12 a potent anti-cancer agent.

Quantitative Data on FLLL12 Efficacy

The enhanced potency of FLLL12 compared to its parent compound, curcumin, has been quantified in numerous studies across various cancer cell lines.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. FLLL12 consistently exhibits significantly lower IC50 values than curcumin, indicating its superior cytotoxic effects against cancer cells.

| Cell Line | Cancer Type | FLLL12 IC50 (µM) | Curcumin IC50 (µM) | Fold Difference | Reference |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | |||||

| Tu686 | Head and Neck | 0.35 | 8.23 | ~23.5x | |

| 886LN | Head and Neck | 0.75 | 17.42 | ~23.2x | |

| Tu212 | Head and Neck | 1.55 | 15.6 | ~10.1x | |

| UM-22B | Head and Neck | 0.85 | 12.5 | ~14.7x | |

| MSK-LEUK1 | Premalignant Oral | 0.45 | 4.53 | ~10.1x | |

| Lung Cancer | |||||

| H292 | Lung | 0.63 | 6.07 | ~9.6x | |

| H441 | Lung | 1.87 | 12.4 | ~6.6x | |

| A549 | Lung | 1.25 | 10.8 | ~8.6x | |

| Colorectal Cancer | |||||

| SW480 | Colorectal | 4.48 | 13.31 | ~3.0x | |

| HT-29 | Colorectal | 0.51 | 10.26 | ~20.1x | |

| HCT116 | Colorectal | 1.58 | 11.75 | ~7.4x |

In Vivo Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated the superior bioavailability of FLLL12 compared to curcumin. Following oral administration, FLLL12 achieves a significantly higher maximum plasma concentration (Cmax) and a greater area under the curve (AUC), indicating that more of the compound is absorbed and remains in circulation for a longer period.

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (hr*ng/mL) | Reference |

| FLLL12 | 200 | 241.5 | 0.5 | 418.5 | |

| Curcumin | 200 | 55.65 | 0.25 | 131 |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the early studies of FLLL12.

Sulforhodamine B (SRB) Assay for Cell Viability

This colorimetric assay is used to determine cell number by measuring the total protein content of fixed cells.

Materials:

-

96-well plates

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat cells with various concentrations of FLLL12 or curcumin for the desired time (e.g., 72 hours).

-

Fix the cells by gently adding 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.

-

Read the absorbance at 510 nm using a microplate reader.

Annexin V Staining for Apoptosis Detection

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell surface.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with FLLL12 or curcumin for the specified time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in a sample.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Lyse treated cells with RIPA buffer and determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL reagent and an imaging system.

Conclusion

The early studies on FLLL12 have robustly established it as a potent curcumin analog with significant anti-cancer potential. Its multi-targeted approach, involving the inhibition of key oncogenic pathways like STAT3, AKT, and EGFR, coupled with the induction of apoptosis, underscores its promise as a therapeutic agent. The quantitative data clearly demonstrate its superior efficacy over curcumin, and its improved pharmacokinetic profile suggests it may overcome the clinical limitations of its parent compound. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and build upon these seminal findings in the ongoing development of novel cancer therapies.

References

A Technical Guide to the Foundational Research on Interleukin-12 and Programmed Cell Death

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Interleukin-12 (IL-12) is a potent, heterodimeric cytokine renowned for its central role in bridging the innate and adaptive immune systems. Primarily produced by antigen-presenting cells (APCs) such as macrophages and dendritic cells, IL-12 is a master regulator of T helper 1 (Th1) cell differentiation and a powerful activator of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.[1][2][3] A critical, yet complex, aspect of its function is the ability to induce programmed cell death, or apoptosis, in target cells, particularly tumor cells and virally infected cells. This guide provides an in-depth analysis of the core molecular pathways, experimental methodologies, and key quantitative data that form the foundation of our understanding of IL-12-mediated apoptosis. The primary mechanism involves the upregulation of the Fas/FasL (CD95/CD178) death receptor system, mediated by downstream effectors like Interferon-gamma (IFN-γ) and the activation of the STAT4 signaling cascade.[4][5] Understanding these foundational principles is paramount for the strategic development of IL-12-based therapeutics in oncology and immunology.

Core Signaling Pathways in IL-12-Induced Apoptosis

IL-12 exerts its pro-apoptotic effects primarily through the extrinsic apoptosis pathway, culminating in the activation of a caspase cascade. The signaling process is initiated by the binding of IL-12 to its high-affinity receptor complex, which is expressed on the surface of activated T cells and NK cells.

2.1 The Canonical IL-12 Receptor and STAT4 Activation The IL-12 receptor (IL-12R) consists of two subunits, IL-12Rβ1 and IL-12Rβ2. The binding of IL-12 brings these subunits together, activating the associated Janus kinases, TYK2 and JAK2. These kinases then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-12Rβ2 subunit, creating docking sites for the Signal Transducer and Activator of Transcription 4 (STAT4) protein. Recruited STAT4 is subsequently phosphorylated, dimerizes, and translocates to the nucleus, where it acts as a master transcription factor.

2.2 The Central Role of IFN-γ and the Fas/FasL System A primary target gene of activated STAT4 is IFNG, which codes for Interferon-gamma (IFN-γ). The secretion of IFN-γ by T cells and NK cells is a critical downstream event in IL-12 signaling. This secreted IFN-γ then acts in an autocrine or paracrine manner to significantly upregulate the expression of the Fas receptor (also known as APO-1 or CD95) on the surface of target tumor cells.

Concurrently, IL-12 signaling in cytotoxic effector cells (CTLs and NK cells) directly, and via IFN-γ, enhances the expression of Fas Ligand (FasL). The engagement of Fas on a tumor cell by FasL on an effector T cell triggers the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). This leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates pro-caspase-8. Activated caspase-8 then initiates a downstream proteolytic cascade, activating executioner caspases such as caspase-3, which dismantle the cell, leading to apoptosis.

2.3 Secondary and Cell-Specific Mechanisms While the IFN-γ-Fas/FasL axis is the most well-documented, other mechanisms contribute to IL-12's pro-apoptotic effects:

-

Granzyme B and Perforin: IL-12 enhances the cytotoxic potential of CTLs and NK cells by increasing the expression of perforin and granzymes. Perforin creates pores in the target cell membrane, allowing granzymes to enter and directly activate caspases, initiating apoptosis.

-

ROS Production in NK Cells: In human NK cells, prolonged stimulation with IL-12 can lead to an accumulation of Reactive Oxygen Species (ROS). This results in the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3, inducing apoptosis in the NK cells themselves as a negative feedback mechanism. This process is also associated with the downregulation of STAT4.

Quantitative Data Summary

The pro-apoptotic effects of IL-12 have been quantified across numerous studies. The following tables summarize key findings, providing a comparative overview of IL-12's impact on apoptosis rates and the expression of critical signaling molecules.

Table 1: IL-12 Effect on Apoptosis and Fas/FasL Expression

| Cell Line / Model | Treatment | Parameter Measured | Result | Control / Baseline | Fold Change / Difference | Reference |

| RM-9 Murine Prostate Carcinoma | IL-12 Expression Vector | % Apoptotic Cells in Tumor | 10.3% | 1.5% | ~6.9x Increase | |

| RM-9 Murine Prostate Carcinoma | IL-12 Expression Vector | Fas/FasL Protein Levels | ~2-fold Increase | Baseline | ~2.0x Increase | |

| LM6 Human Osteosarcoma | Ad.mIL-12 (adenovirus) | % Fas Positive Cells | 40% | 17% (Ad.β-gal control) | ~2.4x Increase | |

| LM6 Human Osteosarcoma | Recombinant mIL-12 (300 pg/ml) | % Fas Positive Cells | 66% | 28% | ~2.4x Increase | |

| Human T-Cells | Recombinant IL-12 | FasL mRNA Expression | Upregulated | Unchanged | Not Quantified |

Table 2: IL-12 Effect on Cytokine Production and T-Cell Response

| Cell Type | Treatment | Parameter Measured | Result | Control / Baseline | Fold Change / Difference | Reference |

| Human Effector CD8+ T-cells | IL-12 (10 ng/mL) | Peptide EC50 for IFN-γ/TNF-α production | ~0.64 (log EC50) | ~1.56 (log EC50) | ~10-fold increase in sensitivity | |

| Murine Splenocytes | IL-12 + Neutralizing anti-IL-18 IgG | IFN-γ Production | Reduced by 85% | IL-12 alone | - | |

| Human NK Cells | IL-12 (0.1 ng/ml) | IFN-γ Secretion | Detectable | Undetectable | - |

Key Experimental Protocols

The following sections provide detailed methodologies for foundational experiments used to investigate IL-12-induced programmed cell death.

4.1 Protocol: Apoptosis Detection by Flow Cytometry (Annexin V & Propidium Iodide)

This protocol is a standard method to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

-

1. Cell Preparation:

-

a. Culture target cells (e.g., tumor cell line) to 70-80% confluency.

-

b. Treat cells with the desired concentration of recombinant IL-12 (e.g., 10 ng/mL) or a vehicle control (e.g., PBS). Incubate for a predetermined time (e.g., 24-48 hours).

-

c. Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, neutralize with complete medium, and combine with the supernatant containing floating cells.

-

d. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

2. Staining:

-

a. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.

-

b. Centrifuge again and discard the PBS.

-

c. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

d. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).

-

e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

3. Analysis:

-

a. Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

b. Analyze the samples by flow cytometry within one hour.

-

c. Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

-

4.2 Protocol: Analysis of Fas (CD95) Surface Expression by Flow Cytometry

This method quantifies the percentage of cells expressing the Fas receptor and the density of the receptor on the cell surface.

-

1. Cell Preparation:

-

a. Prepare and treat cells with IL-12 as described in Protocol 4.1, step 1.

-

b. Harvest cells and wash once with cold PBS containing 1% BSA (Staining Buffer).

-

c. Centrifuge at 300 x g for 5 minutes and resuspend the pellet in Staining Buffer to a concentration of 1x10^6 cells/100 µL.

-

-

2. Antibody Staining:

-

a. To 100 µL of cell suspension, add a saturating concentration of a fluorochrome-conjugated anti-Fas (CD95) antibody (e.g., PE-conjugated anti-CD95).

-

b. Prepare an isotype control tube using a matched fluorochrome-conjugated isotype control antibody.

-

c. Incubate for 30 minutes on ice in the dark.

-

-

3. Analysis:

-

a. Wash the cells twice with 2 mL of Staining Buffer.

-

b. Resuspend the final cell pellet in 500 µL of Staining Buffer.

-

c. Analyze by flow cytometry, gating on the live cell population. The percentage of Fas-positive cells and the mean fluorescence intensity (MFI) can be determined relative to the isotype control.

-

4.3 Protocol: Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of the key executioner caspase-3 by detecting the cleavage of a specific colorimetric substrate.

-

1. Lysate Preparation:

-

a. Culture and treat approximately 2x10^6 cells with IL-12 or control as previously described.

-

b. Harvest cells and centrifuge at 600 x g for 5 minutes at 4°C.

-

c. Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

-

d. Incubate on ice for 10 minutes.

-

e. Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.

-

-

2. Assay Reaction:

-

a. Determine the protein concentration of the lysate.

-

b. In a 96-well flat-bottom microplate, add 50 µL of 2X Reaction Buffer to each well.

-

c. Add 50 µg of protein lysate to each well and adjust the volume to 100 µL with Cell Lysis Buffer.

-

d. Add 5 µL of the Caspase-3 substrate (DEVD-pNA).

-

e. Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

3. Measurement:

-

a. Read the absorbance at 400-405 nm using a microplate reader.

-

b. The fold-increase in caspase-3 activity can be determined by comparing the absorbance values from the IL-12-treated samples to the untreated controls.

-

Conclusion and Future Directions

The foundational research robustly establishes that Interleukin-12 is a potent inducer of programmed cell death in target cells, a function critical to its anti-tumor and anti-viral properties. The dominant mechanism proceeds through a STAT4-dependent induction of IFN-γ, which in turn orchestrates the upregulation of the Fas/FasL death receptor system, leading to the activation of an extrinsic caspase cascade. This core pathway is complemented by IL-12's ability to enhance the perforin/granzyme cytotoxic machinery of effector cells.

For drug development professionals, these mechanisms underscore the therapeutic potential of IL-12. However, they also highlight the sources of its significant systemic toxicity, which is often linked to a massive, uncontrolled release of IFN-γ and other inflammatory cytokines like TNF-α. Future research and development efforts are focused on mitigating these toxicities while preserving anti-tumor efficacy. Strategies include tumor-targeted IL-12 delivery, pro-drug formulations activated within the tumor microenvironment, and combination therapies that modulate downstream checkpoint pathways to synergize with the pro-apoptotic signals initiated by IL-12. A thorough understanding of these fundamental pathways remains essential for innovating the next generation of safer, more effective IL-12-based immunotherapies.

References

- 1. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural killer cell is a major producer of interferon γ that is critical for the IL-12-induced anti-tumor effect in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrophage - Wikipedia [en.wikipedia.org]

- 4. IFN-γ and Fas/FasL are required for the antitumor and antiangiogenic effects of IL-12/pulse IL-2 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fas-Fas ligand signaling pathway mediates an interleukin-12-induced rejection of a murine prostate tumor system - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

FLLL12 Application Notes and Protocols for Lung Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, efficacy, and mechanism of action of FLLL12, a synthetic curcumin analog, in various lung cancer cell lines. Detailed protocols for key experimental assays are included to facilitate the replication and further investigation of FLLL12's anticancer properties.

Introduction

FLLL12 is a potent synthetic analog of curcumin designed to overcome the low bioavailability and rapid metabolism of the natural compound. Studies have demonstrated that FLLL12 exhibits significantly greater potency than curcumin in inducing apoptosis in a panel of premalignant and malignant lung cancer cell lines.[1][2] The primary mechanism of action involves the induction of the extrinsic apoptotic pathway through the upregulation of Death Receptor 5 (DR5).[1][2][3]

Data Presentation

FLLL12 IC50 Values in Lung Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of FLLL12 was determined in a panel of eight lung cancer cell lines using the Sulforhodamine B (SRB) assay after 72 hours of treatment. The results demonstrate that FLLL12 is 5- to 10-fold more potent than curcumin.

| Cell Line | Description | FLLL12 IC50 (µM) | Curcumin IC50 (µM) |

| H292 | Mucoepidermoid carcinoma | 0.63 ± 0.08 | 6.07 ± 0.51 |

| H441 | Papillary adenocarcinoma | 0.87 ± 0.06 | 8.12 ± 0.73 |

| A549 | Adenocarcinoma | 1.23 ± 0.11 | 12.4 ± 1.13 |

| H358 | Bronchoalveolar carcinoma | 1.16 ± 0.09 | 10.5 ± 0.98 |

| H1299 | Non-small cell lung cancer | 1.87 ± 0.16 | 11.8 ± 1.07 |

| H460 | Large cell carcinoma | 1.34 ± 0.12 | 10.9 ± 0.88 |

| BEAS-2B | Normal bronchial epithelium | 1.67 ± 0.14 | 11.2 ± 1.01 |

| 1198 | Premalignant bronchial | 0.98 ± 0.07 | 9.7 ± 0.82 |

Signaling Pathways

FLLL12 induces apoptosis in lung cancer cells primarily through the post-transcriptional upregulation of Death Receptor 5 (DR5), initiating the extrinsic apoptotic pathway. This process is mediated by the activation of protein tyrosine phosphatases (PTPs). The subsequent signaling cascade involves the activation of caspase-8 and the cleavage of Bid, leading to the execution of apoptosis. While FLLL12 is also known to inhibit STAT3 and AKT survival pathways in other cancers, the DR5-mediated pathway is the principal mechanism identified in lung cancer.

References

- 1. FLLL12 induces apoptosis in lung cancer cells through a p53/p73-independent but death receptor 5-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. FLLL12 induces apoptosis in lung cancer cells through a p53/p73-independent but death receptor 5-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bcl-2-IN-12: Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the stability, storage, and handling of the potent B-cell lymphoma 2 (Bcl-2) inhibitor, Bcl-2-IN-12. Adherence to these protocols is crucial for ensuring the integrity, reproducibility, and success of experimental outcomes.

Chemical Properties and Stability

Bcl-2-IN-12 is a hydrophobic small molecule inhibitor, a characteristic that dictates its solubility and handling requirements.[1] While specific data on its degradation profile under various conditions are not extensively published, its chemical nature suggests that exposure to light, extreme pH, and repeated freeze-thaw cycles should be minimized to prevent degradation.

Key Chemical Data:

| Property | Value | Reference |

| Molecular Formula | C47H41ClN4O6S | [2] |

| Molecular Weight | 825.37 g/mol | [1][2] |

| Inhibitory Potency (IC50) | 6 nM (Biochemical Assay against Bcl-2) | [3] |

Recommended Storage Conditions

Proper storage is critical for maintaining the stability and activity of Bcl-2-IN-12.

Storage Recommendations:

| Form | Temperature | Conditions | Rationale |

| Solid Powder | -20°C | Dry, desiccated, protected from light | Minimizes degradation from moisture, light, and thermal stress. |

| Stock Solution (in DMSO) | -20°C or -80°C | Aliquoted in single-use volumes, protected from light | Prevents degradation from repeated freeze-thaw cycles and light exposure. |

Solubility and Solution Preparation

The hydrophobic nature of Bcl-2-IN-12 necessitates the use of organic solvents for creating stock solutions and careful dilution procedures to prevent precipitation in aqueous media.

Solubility Profile:

| Solvent | Solubility | Notes |

| DMSO | Soluble | Recommended for preparing high-concentration stock solutions (e.g., 10-50 mM). |

| PEG300 | Soluble | Often used as a co-solvent in formulations for in vivo studies. |

| Tween 80 | Soluble | A surfactant used to enhance solubility and stability in aqueous formulations. |

| Corn Oil | Soluble | A suitable vehicle for oral or subcutaneous administration. |

| Ethanol | Low Solubility | Generally insufficient on its own; may be used in co-solvent systems. |

| Water | Insoluble | Requires co-solvents and/or surfactants for aqueous preparations. |

Experimental Protocols

Protocol 1: Preparation of Bcl-2-IN-12 Stock Solution

This protocol describes the preparation of a concentrated stock solution in DMSO.

Materials:

-

Bcl-2-IN-12 powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes

-

Calibrated pipettes and sterile tips

-

Vortex mixer and/or sonicator

Procedure:

-

Equilibrate the Bcl-2-IN-12 powder to room temperature before opening the vial to prevent condensation.

-

Accurately weigh the required amount of powder.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, dissolve 8.25 mg of Bcl-2-IN-12 in 1 mL of DMSO).

-

Vortex the solution gently until the powder is completely dissolved. If necessary, use mild sonication to aid dissolution.

-

Visually inspect the solution to ensure there is no particulate matter.

-

Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Stock solution preparation workflow.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into aqueous cell culture medium, with steps to minimize precipitation.

Materials:

-

10 mM Bcl-2-IN-12 stock solution in DMSO

-

Pre-warmed (37°C) complete cell culture medium

-

Sterile serological pipettes and pipette tips

Procedure:

-

Thaw a single-use aliquot of the 10 mM Bcl-2-IN-12 stock solution at room temperature.

-

Crucial Step: Perform an intermediate serial dilution of the stock solution in DMSO to get closer to the final desired concentration. This minimizes the concentration gradient when adding to the aqueous medium.

-

Example: To achieve a final concentration of 100 nM in 10 mL of media, first dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate stock.

-

-

Rapidly add the appropriate volume of the intermediate DMSO stock to the pre-warmed cell culture medium while gently swirling the medium.

-

Example: Add 10 µL of the 100 µM intermediate stock to 10 mL of medium for a final concentration of 100 nM.

-

-

Ensure the final concentration of DMSO in the culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

-

Use the prepared working solution immediately.

Workflow for addressing Bcl-2-IN-12 precipitation.

Mechanism of Action: Bcl-2 Signaling Pathway

Bcl-2-IN-12 functions as a BH3 mimetic. In many cancer cells, anti-apoptotic proteins like Bcl-2 are overexpressed, sequestering pro-apoptotic proteins (e.g., Bax, Bak) and preventing apoptosis. Bcl-2-IN-12 binds to the BH3-binding groove of Bcl-2, displacing these pro-apoptotic proteins. The released Bax and Bak can then oligomerize in the mitochondrial outer membrane, leading to membrane permeabilization, the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.

Bcl-2-IN-12 inhibits Bcl-2, leading to apoptosis.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Bcl-2-IN-12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a vital physiological process for maintaining tissue homeostasis and eliminating damaged or malignant cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] Anti-apoptotic members of this family, such as Bcl-2, inhibit apoptosis by sequestering pro-apoptotic proteins like Bax and Bak.[1] In numerous cancers, the overexpression of these anti-apoptotic Bcl-2 proteins is a key mechanism for cell survival and resistance to therapy.[1]

Bcl-2-IN-12 is a potent and selective small molecule inhibitor of the Bcl-2 protein.[1] It functions as a BH3 mimetic, binding to the hydrophobic groove of Bcl-2 and disrupting the interaction between Bcl-2 and pro-apoptotic proteins. This action liberates Bax and Bak, leading to the permeabilization of the outer mitochondrial membrane, the release of cytochrome c, and the subsequent activation of caspases, ultimately culminating in apoptotic cell death.[1]

This document provides detailed protocols for inducing and quantifying apoptosis in cancer cell lines using Bcl-2-IN-12, with a focus on flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

Flow cytometry is a powerful technique for the rapid and quantitative analysis of apoptosis at the single-cell level. This protocol employs a dual-staining method with Annexin V and Propidium Iodide (PI) to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

-

Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the initial stages of apoptosis, this membrane asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V is a calcium-dependent protein with a high affinity for PS. When conjugated to a fluorochrome such as FITC, it can be used to identify early apoptotic cells.

-

Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. However, it can penetrate the compromised membranes of late-stage apoptotic and necrotic cells, where it binds to DNA and fluoresces.

By using both stains, we can distinguish the following cell populations:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation

The following table presents representative data from a flow cytometry experiment assessing apoptosis induced by a 24-hour treatment with varying concentrations of Bcl-2-IN-12 in a cancer cell line. Staurosporine is included as a common positive control for apoptosis induction.

| Treatment Group | Concentration (nM) | Incubation Time (hours) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |